

6-Hydroxyflavone-beta-D-glucoside and its aglycone 6-hydroxyflavone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Hydroxyflavone-beta-D-glucoside
Cat. No.:	B600484

[Get Quote](#)

An In-depth Technical Guide to 6-Hydroxyflavone and its Glucoside, **6-Hydroxyflavone-beta-D-glucoside**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxyflavone and its corresponding beta-D-glucoside. It covers their chemical properties, diverse biological activities, mechanisms of action, and detailed experimental protocols relevant to their study.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Among them, 6-hydroxyflavone, a monohydroxylated flavone, and its glycosidic form, **6-hydroxyflavone-beta-D-glucoside**, have garnered significant interest in the scientific community. 6-hydroxyflavone is found in plants such as Barleria prionitis and Crocus^[1]. These compounds have demonstrated a variety of pharmacological effects, including anti-inflammatory, anxiolytic, and osteogenic properties, making them promising candidates for further investigation in drug discovery and development. This guide synthesizes the current knowledge on these two molecules, offering a technical resource for researchers in the field.

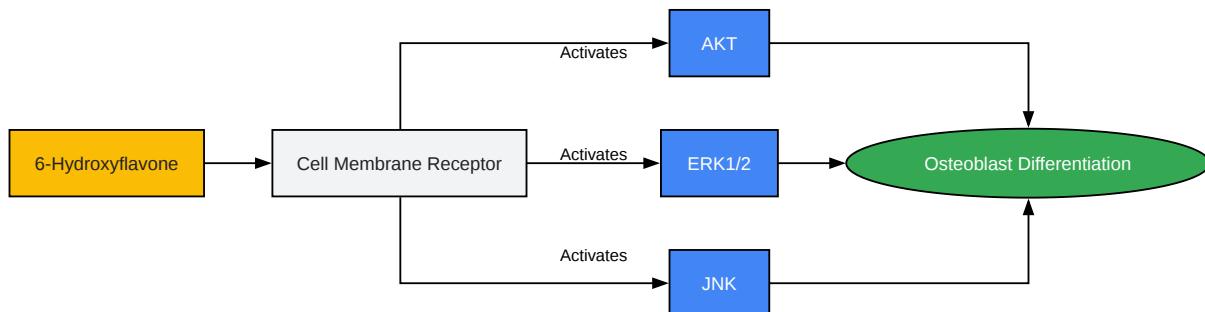
Chemical and Physical Properties

A clear understanding of the physicochemical properties of 6-hydroxyflavone and its glucoside is fundamental for their study, from designing experiments to interpreting biological data.

Property	6-Hydroxyflavone	6-Hydroxyflavone-beta-D-glucoside
IUPAC Name	6-hydroxy-2-phenylchromen-4-one ^[2]	2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one ^[3]
Synonyms	6-Monohydroxyflavone, 6-Hydroxy-2-phenyl-4-benzopyrone ^[1]	6-O-beta-D-glucosyl-6-hydroxyflavone
Molecular Formula	C ₁₅ H ₁₀ O ₃ ^[2]	C ₂₁ H ₂₀ O ₈ ^{[4][5]}
Molecular Weight	238.24 g/mol	400.38 g/mol ^{[4][5]}
CAS Number	6665-83-4 ^[1]	20594-05-2 ^[5]
Appearance	Powder ^[4]	Powder ^[4]
Solubility	Soluble in DMSO	Data not widely available, but glycosylation generally increases water solubility.

Biological Activities and Mechanisms of Action

6-Hydroxyflavone exhibits a remarkable spectrum of biological activities, positioning it as a molecule of interest for therapeutic applications. The presence of the glucoside moiety in **6-hydroxyflavone-beta-D-glucoside** primarily influences its bioavailability and metabolism, with the aglycone, 6-hydroxyflavone, being the primary bioactive form after hydrolysis.


Anti-inflammatory Activity

6-hydroxyflavone has demonstrated potent anti-inflammatory effects. It inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in kidney mesangial cells, with an IC₅₀ value of 1.7 μ M.[6][7] Interestingly, its methoxylated derivative, 6-methoxyflavone, is even more potent, with an IC₅₀ of 192 nM.[7][8] The anti-inflammatory mechanism of 6-methoxyflavone involves the inhibition of the downstream inducible NO synthase (iNOS).[8][9]

Osteogenic Effects

This flavonoid promotes the differentiation of osteoblasts. In MC3T3-E1 cells, 6-hydroxyflavone increases the activity of alkaline phosphatase (ALP) and enhances calcium deposition without affecting cell viability at concentrations up to 50 μ M.[8] This osteogenic activity is mediated through the activation of several key signaling pathways.

- **Signaling Pathway Activation:** 6-hydroxyflavone activates the AKT, ERK 1/2, and JNK signaling pathways in MC3T3-E1 cells, which are crucial for osteoblast differentiation and bone formation.[6][8]

[Click to download full resolution via product page](#)

Caption: Osteogenic signaling cascade of 6-hydroxyflavone.

Anxiolytic Effects

6-hydroxyflavone exhibits anti-anxiety properties by acting on the central nervous system. It enhances the GABA-induced current through the benzodiazepine sites of γ -aminobutyric acid (GABA-A) receptors.[6] Notably, it shows a preference for the α 2 and α 3 subtypes of the

GABA-A receptor, which are known to play a role in mediating anxiolysis.[6] In mouse models, oral administration of 6-hydroxyflavone has demonstrated clear anti-anxiety effects.[6]

Nephroprotective and Hepatoprotective Effects

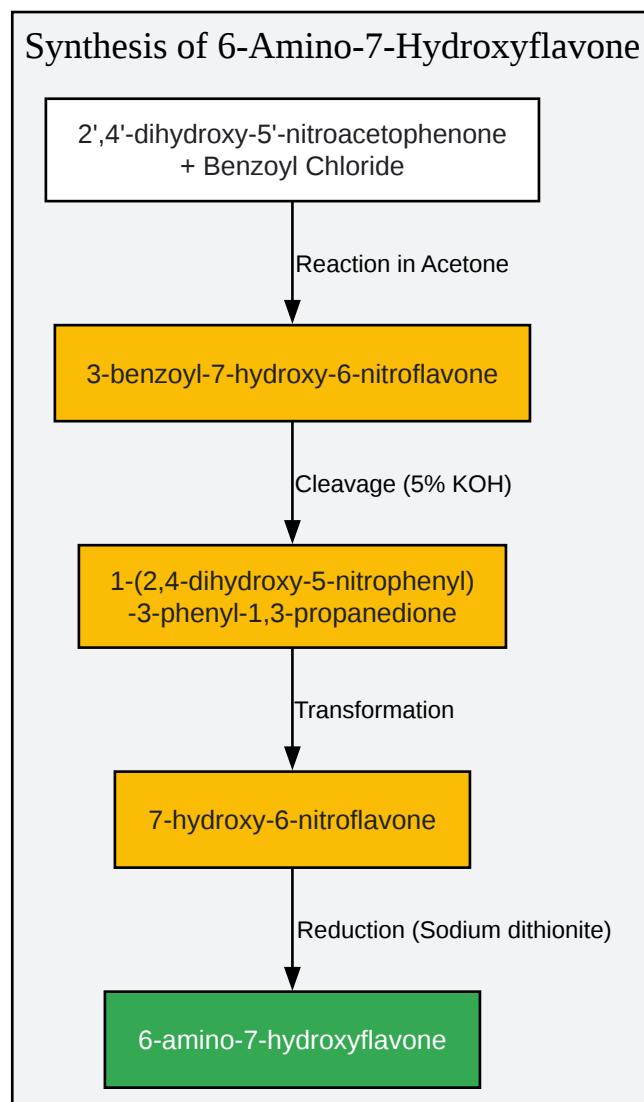
The compound has shown protective effects on organs. In a rat model of cisplatin-induced nephrotoxicity, 6-hydroxyflavone significantly attenuated detrimental changes in body weight and serum levels of creatinine and urea.[6] It has also been investigated for its hepatoprotective effects against cisplatin-induced liver damage in rats.[8]

Anticancer Activity

6-hydroxyflavone has shown antiproliferative activity against certain cancer cell lines. For instance, it exhibited an IC₅₀ of 3.4 μ M against the MDA-MB-231 breast cancer cell line.[10] It also showed activity against leukemia cell lines HL-60 and MOLT-4 with IC₅₀ values of 2.8 μ M and 6.3 μ M, respectively.[10]

Other Activities

- Cytochrome P450 Inhibition: It is a noncompetitive inhibitor of cytochrome P450 2C9[1].
- Antibacterial Activity: Flavones, in general, exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially by disrupting bacterial membrane permeability[8][11].
- Antiasthmatic Effects: 6-hydroxyflavone induces tracheal relaxation, which appears to be related to the blockade of calcium channels and the production of NO and cGMP[12].


Quantitative Biological Data Summary

Biological Activity	Model System	Endpoint	Result
Anti-inflammatory	HBZY-1 rat mesangial cells	LPS-induced NO production	IC50: 1.7 μ M[6][7]
Antiproliferative	MDA-MB-231 (breast cancer)	Cell Viability	IC50: 3.4 μ M[10]
Antiproliferative	HL-60 (leukemia)	Cell Viability	IC50: 2.8 μ M[10]
Antiproliferative	MOLT-4 (leukemia)	Cell Viability	IC50: 6.3 μ M[10]
Toxicology	Mice	Acute toxicity	LD50 > 2,000 mg/kg[12]

Synthesis and Isolation

Synthesis

A novel synthesis approach for a derivative, 6-amino-7-hydroxyflavone, has been described. This multi-step process involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone with benzoyl chloride, followed by cleavage and transformation into 7-hydroxy-6-nitroflavone, and a final reduction step to yield the target compound[13]. The synthesis of **6-hydroxyflavone-beta-D-glucoside** can be achieved from precursors such as 7-Hydroxyisoflavone and 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide[14].

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for a 6-hydroxyflavone derivative.

Isolation

6-Hydroxyflavone-beta-D-glucoside, as a flavonoid glycoside, is typically isolated from plant sources. A general procedure involves:

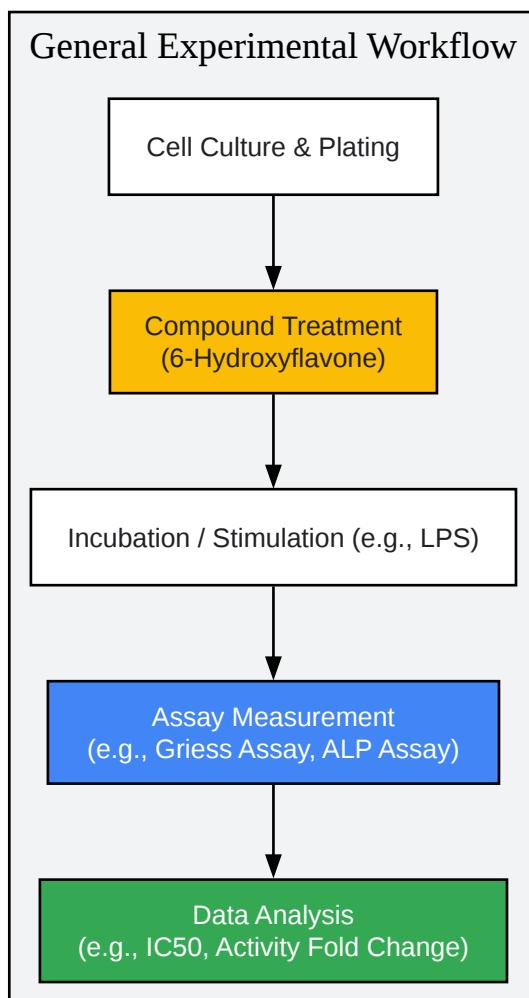
- Extraction: Plant material is powdered and defatted (e.g., with petroleum ether), followed by extraction with a polar solvent like ethanol[15].

- Partitioning: The concentrated extract is partitioned between different solvents (e.g., diethyl ether and water, then ethyl acetate) to separate compounds based on polarity[15].
- Chromatography: The resulting fractions are subjected to column chromatography (e.g., using Sephadex LH-20 or silica gel) with a gradient of solvents to isolate the individual compounds[15][16]. High-Speed Counter-Current Chromatography (HSCCC) is another effective technique for purifying flavonoid glycosides from crude extracts[17].

Experimental Protocols

Protocol for In Vitro Anti-inflammatory Assay (LPS-induced NO Production)

This protocol is adapted from studies on kidney mesangial cells[7][18].


- Cell Culture: Culture rat kidney mesangial cells (HBZY-1) in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
- Cell Plating: Seed the cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of 6-hydroxyflavone (e.g., 0-200 μM) for 12 hours.
- Stimulation: Induce inflammation by adding 10 ng/mL of lipopolysaccharide (LPS) to each well (except for the negative control).
- Incubation: Incubate the plates for 48 hours.
- Nitrite Measurement (Griess Assay):
 - Collect 50 μL of the culture supernatant from each well.
 - Add 50 μL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).
 - Incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

- Incubate for another 10 minutes at room temperature.
- Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO production inhibition relative to the LPS-only control. Determine the IC50 value using dose-response curve analysis.

Protocol for Osteoblast Differentiation Assay (ALP Activity)

This protocol is based on studies using MC3T3-E1 cells[6][8].

- Cell Culture: Culture MC3T3-E1 osteoblastic cells in α-MEM supplemented with 10% FBS and antibiotics.
- Cell Plating: Seed cells in 24-well plates at a density of 5×10^4 cells/well.
- Treatment: Once confluent, replace the medium with a differentiation medium (containing 50 $\mu\text{g/mL}$ ascorbic acid and 10 mM β -glycerophosphate) and add various concentrations of 6-hydroxyflavone (e.g., 0-40 μM).
- Incubation: Culture the cells for 4-7 days, changing the medium every 2-3 days.
- Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).
- ALP Activity Measurement:
 - Add an aliquot of the cell lysate to a p-nitrophenyl phosphate (pNPP) substrate solution.
 - Incubate at 37°C for 30 minutes.
 - Stop the reaction by adding NaOH.
- Data Analysis: Measure the absorbance at 405 nm. Normalize the ALP activity to the total protein content of the cell lysate (determined by a BCA or Bradford assay).

[Click to download full resolution via product page](#)

Caption: A generalized workflow for in vitro cell-based assays.

Conclusion and Future Perspectives

6-Hydroxyflavone and its glucoside are natural compounds with significant and diverse pharmacological potential. The aglycone, 6-hydroxyflavone, demonstrates robust anti-inflammatory, osteogenic, anxiolytic, and anticancer activities through the modulation of key cellular signaling pathways. While the glucoside primarily serves as a natural prodrug, its pharmacokinetic properties are crucial for the in vivo efficacy of the aglycone.

Future research should focus on several key areas:

- In Vivo Efficacy: More extensive in vivo studies are needed to validate the therapeutic potential of these compounds for diseases such as osteoporosis, anxiety disorders, and inflammatory conditions.
- Pharmacokinetics and Bioavailability: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of both the glucoside and the aglycone is essential for clinical translation.
- Structure-Activity Relationship (SAR): Further exploration of derivatives, such as the highly potent 6-methoxyflavone, could lead to the development of new therapeutic agents with improved efficacy and selectivity.
- Mechanism of Action: Deeper mechanistic studies are required to fully elucidate the molecular targets and signaling pathways responsible for the observed biological effects.

In conclusion, 6-hydroxyflavone and its beta-D-glucoside represent a promising scaffold for the development of novel therapeutics. This guide provides a foundational resource to support and stimulate further research in this exciting area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Hydroxyflavone - Wikipedia [en.wikipedia.org]
- 2. 6-Hydroxyflavone | C15H10O3 | CID 72279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Hydroxyflavone-beta-D-glucoside | C21H20O8 | CID 20769154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Hydroxyflavone-beta-D-glucoside | CymitQuimica [cymitquimica.com]
- 5. 20594-05-2 CAS MSDS (6-HYDROXYFLAVONE-BETA-D-GLUCOSIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]

- 7. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 6-HYDROXYFLAVONE-BETA-D-GLUCOSIDE | CAS#:20594-05-2 | Chemsric [chemsrc.com]
- 15. tsijournals.com [tsijournals.com]
- 16. mdpi.com [mdpi.com]
- 17. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Hydroxyflavone-beta-D-glucoside and its aglycone 6-hydroxyflavone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600484#6-hydroxyflavone-beta-d-glucoside-and-its-aglycone-6-hydroxyflavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com